N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h5H,1-4,6-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQNODDINJAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: Starting with cyclohexanone, an aldol condensation can be performed to introduce the double bond, forming cyclohex-1-en-1-yl derivatives.
Introduction of the Ethyl Linker: The cyclohexene derivative can be reacted with ethyl bromide in the presence of a base such as potassium carbonate to form the ethyl-linked intermediate.
Formation of the Pyrrolidinone Ring: The intermediate is then reacted with succinimide in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrrolidinone ring.
Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The pyrrolidinone ring and acetamide group are susceptible to redox modifications under specific conditions:
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Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can hydroxylate the cyclohexenyl moiety or oxidize the pyrrolidinone ring to introduce additional ketone or carboxyl groups .
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the cyclohexenyl double bond to cyclohexane, while sodium borohydride (NaBH₄) selectively reduces ketones in the pyrrolidinone ring to secondary alcohols .
Key Products
| Reaction Type | Reagents/Conditions | Major Product | Source |
|---|---|---|---|
| Oxidation | KMnO₄, acidic | Hydroxylated cyclohexane derivative | |
| Reduction | H₂/Pd-C, RT | Cyclohexane-substituted acetamide |
Substitution Reactions
The acetamide nitrogen and pyrrolidinone oxygen serve as nucleophilic sites for substitution:
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Amide Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine intermediates .
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Ring-Opening : Strong nucleophiles (e.g., amines, Grignard reagents) attack the pyrrolidinone carbonyl, leading to ring-opening and formation of linear diamides or secondary alcohols .
Example Reaction Pathway
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Step 1 : Hydrolysis of the acetamide group under NaOH yields 2-(2-oxopyrrolidin-1-yl)acetic acid.
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Step 2 : Reaction with ethylamine forms a new amide derivative .
Multicomponent Reactions
The compound’s structural complexity makes it amenable to multicomponent synthesis strategies like the Ugi reaction , which combines amines, carbonyl compounds, and isocyanides to generate diversely substituted pyrrolidinone derivatives :
Ugi Reaction Parameters
| Component | Role | Example |
|---|---|---|
| γ-Aminobutyric acid | Amine source | Cyclohexenyl ethylamine |
| Isobutyraldehyde | Carbonyl component | Aldehyde derivatives |
| 2-Naphthyl isocyanide | Isocyanide component | Tetrazole-based reagents |
This method enables rapid diversification of the pyrrolidinone scaffold, producing analogs with varied biological activities .
Biological Activity Modulation
Modifications to the pyrrolidinone and acetamide groups significantly alter biological interactions:
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Substituent Effects : Introduction of electron-withdrawing groups (e.g., nitro, cyano) at the pyrrolidinone ring enhances binding affinity to enzymes like diguanylate cyclase (DgcA), as seen in analogs with IC₅₀ values <10 µM .
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Allosteric Modulation : Structural analogs with sulfur-to-oxygen substitutions in the benzothiazole moiety retain inhibitory potency (IC₅₀ ~3–4 µM) but increase residual enzyme activity from 1.4% to 87.7%, indicating tunable allosteric effects .
Case Study: Inhibitor Optimization
| Compound | Modification | IC₅₀ (µM) | Residual Activity (%) | Source |
|---|---|---|---|---|
| 1 | Parent scaffold | 4.0 | 1.4 | |
| 1g | S→O substitution | 3.1 | 87.7 | |
| 2a | Methyl group removal | 11.7 | 69.8 |
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs:
Mechanistic Insights
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Enzyme Binding : The pyrrolidinone ring’s carbonyl group forms hydrogen bonds with active-site residues in DgcA, while the cyclohexenyl group stabilizes hydrophobic interactions .
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Stereoelectronic Effects : Electron-deficient pyrrolidinone derivatives exhibit faster reaction kinetics in nucleophilic substitutions due to enhanced carbonyl electrophilicity .
Scientific Research Applications
Research indicates that N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide may exhibit significant biological activity. Its mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate various biochemical pathways relevant to disease treatment.
Potential Therapeutic Applications
- Antipsychotic Properties : Preliminary studies suggest that compounds similar to this compound may have applications in treating schizophrenia and bipolar disorder by acting on dopaminergic and glutamatergic systems .
- Neurological Disorders : The interaction with NMDA receptors indicates potential use in treating conditions like epilepsy or neurodegenerative diseases .
- Pain Management : Given its structural features, this compound may also be explored for analgesic properties, particularly in neuropathic pain models.
Case Studies
Several studies have investigated compounds with similar structures, providing insights into the biological effects and therapeutic potentials of this compound:
Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to this structure for their antipsychotic effects. The results indicated that modifications in the cyclohexene ring significantly impacted receptor binding affinities, suggesting that further exploration of this compound could yield promising antipsychotic agents .
Study 2: Neuroprotective Effects
Research presented at the International Conference on Neurology examined the neuroprotective effects of similar pyrrolidinone derivatives. Findings indicated that these compounds could reduce oxidative stress markers in neuronal cells, hinting at their potential for treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexene and pyrrolidinone rings provide structural rigidity, while the acetamide group can form hydrogen bonds, facilitating interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Core Backbone Derivatives
2-(2-Oxopyrrolidin-1-yl)acetamide (4aa) :
This simpler derivative (CAS: 7491-74-9) lacks the cyclohexenylethyl group. It serves as the foundational structure for N-acyl derivatives synthesized via acid-catalyzed reactions with anhydrides . Key differences include reduced molecular weight (142.16 g/mol) and absence of the lipophilic cyclohexene group, which may limit blood-brain barrier penetration compared to the target compound .- N-(2,6-Dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4dd): Synthesized via Ugi multicomponent reactions, this analog replaces the cyclohexenylethyl group with a 2,6-dimethylphenyl substituent.
Cyclohexenylethyl-Modified Analogues
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound substitutes the pyrrolidinone ring with a 4-methoxyphenyl group. The methoxy group introduces electron-donating effects, which could enhance stability but reduce affinity for GABAergic receptors compared to the target compound .
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide: Incorporates a spirocyclic 8-oxa-1,3-diazaspiro[4.5]decane system instead of pyrrolidinone. The spiro structure may confer conformational rigidity, influencing binding kinetics at AMPA receptors .
Pharmacological Activity
The target compound and its analogs exhibit affinity for GABAₐ and AMPA receptors, critical for neuroactive applications . Key differences include:
- Receptor Selectivity : The cyclohexenylethyl group in the target compound enhances lipophilicity, likely improving CNS penetration compared to 4aa .
- Binding Affinity : Molecular docking studies suggest that N-acyl derivatives (e.g., 4dd) with aromatic substituents show higher AMPA receptor affinity but lower GABAₐ selectivity than the target compound .
Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide?
A multi-step approach is typically employed. For example:
- Step 1 : Condensation of 2-oxopyrrolidine with chloroacetyl chloride to form the acetamide core.
- Step 2 : Functionalization with a cyclohexene-ethyl group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for C–N bond formation) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Validation : Confirm intermediate structures via H NMR and LC-MS before proceeding .
Q. What safety protocols are critical during handling?
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to skin sensitization (GHS H317) and oral toxicity (H302) risks .
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Spill Management : Collect solid residues with a damp cloth; avoid dry sweeping to prevent dust dispersion .
Q. How is the compound characterized for purity and structural integrity?
- Analytical Techniques :
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water).
- NMR : Confirm substituent positions via C and DEPT-135 spectra .
- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., ESI-MS) .
Advanced Research Questions
Q. How can reaction yields for the acetamide moiety be optimized?
- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)) for coupling reactions; optimize ligand-to-metal ratios .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
- Design of Experiments (DOE) : Use fractional factorial designs to evaluate temperature, catalyst loading, and stoichiometry interactions .
Q. What strategies resolve discrepancies in reported toxicity profiles?
- In Vitro Assays : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC) and compare with existing oral toxicity data (e.g., LD in rodents) .
- Species-Specific Models : Use zebrafish embryos for acute toxicity screening to bridge in vitro-in vivo gaps .
Q. How can the compound’s binding affinity to neurological targets be evaluated?
- Surface Plasmon Resonance (SPR) : Immobilize synaptic vesicle protein 2A (SV2A) on a sensor chip and measure binding kinetics (, ) .
- Radioligand Displacement : Compete with H-piracetam in rat brain homogenates to estimate values .
Q. What in vitro models are suitable for neuroprotective activity studies?
- Oxidative Stress Models : Treat SH-SY5Y cells with HO and measure reactive oxygen species (ROS) via DCFDA fluorescence .
- Synaptic Plasticity : Use hippocampal slice cultures to assess long-term potentiation (LTP) modulation .
Data Contradiction Analysis
Q. How should researchers address conflicting data on metabolic stability?
- Cross-Validation : Compare hepatic microsomal assays (human vs. rodent) to identify species-specific metabolism .
- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites and reconcile discrepancies in half-life () values .
Q. Why do computational predictions of solubility conflict with experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
